molecular formula C16H14N2O3 B2540596 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922027-22-3

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2540596
CAS RN: 922027-22-3
M. Wt: 282.299
InChI Key: VLFUMICLRUEFHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, "N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide," has been achieved through a multistep process. Starting from o-phenylenediamine, an N-alkylated benzimidazole 2-carboxaldehyde is formed, which then undergoes further reactions to yield the desired compounds in good to excellent yields . Similarly, a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed using a one-pot, three-component condensation reaction. This method involves an aromatic diamine, Meldrum’s acid, and an isocyanide, proceeding without a catalyst at ambient temperature, which is indicative of the potential for efficient synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been confirmed through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) studies, including B3LYP/6-31 G(d, p) calculations, have been used to predict the molecular structure, which showed good agreement with the X-ray structures. Charge distributions were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were visualized using molecular electrostatic potential (MEP) maps . The structure of the tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives was deduced from IR, mass, 1H NMR, 13C NMR, and HMQC spectra, with single-crystal X-ray analysis confirming the structure of one derivative unambiguously .

Chemical Reactions Analysis

The compounds synthesized exhibit the potential for diverse chemical reactivity. The MEP maps indicate areas of the molecule that are susceptible to nucleophilic attack or electrophilic reactions. The frontier molecular orbitals discussed in the studies suggest that these compounds could participate in various chemical reactions, including potential nonlinear optical (NLO) applications . The one-pot synthesis method also highlights the ability of these compounds to undergo condensation reactions, which is a key step in the formation of the benzodiazepine ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through computational studies. The NLO properties of the synthesized compounds were investigated, and it was found that one of the compounds could be a good candidate for NLO applications due to its hyperpolarizability . The high yields and excellent purity of the tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives suggest that these compounds have stable and favorable physical properties for further development .

Scientific Research Applications

Synthesis and Chemical Studies

  • Chemical Synthesis and Structural Analysis : Benzimidazole-tethered oxazepine hybrids, closely related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, have been synthesized with notable yields. These compounds' molecular structures were verified through X-ray diffraction and DFT studies, highlighting their potential in various chemical applications due to their unique structural features (Almansour et al., 2016).

  • Exploration of Molecular Properties : The same study by Almansour et al. also examined the molecular properties of these compounds, such as charge distributions and regions of electrophilic and nucleophilic reactivity. This investigation is crucial for understanding the reactivity and potential applications of these compounds in various scientific fields, including material science and pharmacology.

  • Applications in Nonlinear Optics : The study further explored the nonlinear optical (NLO) properties of these compounds. It was found that specific compounds within this group exhibit promising characteristics for NLO applications, a field pivotal in developing advanced optical technologies (Almansour et al., 2016).

Process Development

  • Scalable Synthesis in Drug Development : The benzoxazepine core, a fundamental part of this compound, is integral in several kinase inhibitors. A study focused on developing scalable synthesis processes for such compounds, crucial for efficient drug development and production. This work underscores the importance of these compounds in medicinal chemistry (Naganathan et al., 2015).

Pharmaceutical Research

  • Exploring Antiproliferative Effects : Research into derivatives of this compound has shown antiproliferative effects on cancer cells. These findings are significant in cancer research, where new therapeutic agents are continuously sought (Kim et al., 2011).

  • Antibacterial Agent Development : Analogous compounds have been tested for their antibacterial activity, indicating potential applications in developing new antibiotics. Such research is crucial in the context of increasing antibiotic resistance (Palkar et al., 2017).

  • Potential in Anticonvulsant and Hypnotic Treatments : Certain derivatives have exhibited anticonvulsant activities and hypnotic effects, suggesting their use in treating neurological disorders (Deng et al., 2011).

Future Directions

: ChemicalBook - N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide : Sigma-Aldrich - (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide : [Sigma-Aldrich - 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h3

properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(11-4-2-1-3-5-11)18-12-6-7-14-13(10-12)16(20)17-8-9-21-14/h1-7,10H,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFUMICLRUEFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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